molecular formula C14H15N3O2 B11032096 2-morpholino-6-phenyl-4(3H)-pyrimidinone CAS No. 6068-45-7

2-morpholino-6-phenyl-4(3H)-pyrimidinone

Cat. No.: B11032096
CAS No.: 6068-45-7
M. Wt: 257.29 g/mol
InChI Key: AWTRFGBAOOYGSF-UHFFFAOYSA-N
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Description

2-morpholino-6-phenyl-4(3H)-pyrimidinone is a heterocyclic compound that features a morpholine ring and a phenyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-6-phenyl-4(3H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-phenylpyrimidin-4-one with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The morpholine or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinones.

Scientific Research Applications

2-morpholino-6-phenyl-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-morpholino-6-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-morpholino-6-phenyl-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

    2-morpholino-6-phenyl-4H-pyran-4-one: This compound has a similar structure but features a pyran ring instead of a pyrimidinone core.

    2-morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile: This compound includes a trifluoromethyl group and a nitrile functional group, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

6068-45-7

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-morpholin-4-yl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15N3O2/c18-13-10-12(11-4-2-1-3-5-11)15-14(16-13)17-6-8-19-9-7-17/h1-5,10H,6-9H2,(H,15,16,18)

InChI Key

AWTRFGBAOOYGSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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